molecular formula C21H20BrClN2O2 B13098908 (Z)-N-(1-(3-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide CAS No. 1800044-78-3

(Z)-N-(1-(3-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No.: B13098908
CAS No.: 1800044-78-3
M. Wt: 447.8 g/mol
InChI Key: PVKDZOSYUNLWCQ-HNENSFHCSA-N
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Description

(Z)-N-(1-(3-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a sophisticated chemical intermediate designed for advanced research in organic and medicinal chemistry. Its structure, featuring a benzamide group linked to a complex enone system with a piperidine moiety and a 3-bromophenyl substituent, makes it a valuable precursor for developing pharmacologically active molecules. This compound is primarily utilized in neuroscience research, particularly in the investigation of novel therapies for Alzheimer's disease. Researchers employ this scaffold to design and synthesize molecules that target key enzymes in the neuropathology of AD, such as β-secretase (BACE-1), which is responsible for the production of amyloid-β (Aβ) peptides . The accumulation of these peptides into soluble oligomers and insoluble plaques is a hallmark pathological feature of the disease and is believed to disrupt synaptic signaling, leading to memory loss . The piperidine ring is a common feature in central nervous system (CNS)-active compounds and contributes to the molecule's ability to interact with biological targets. The specific stereochemistry (Z-configuration) and the bromophenyl group are critical for its spatial orientation and binding affinity, allowing researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity. This reagent is strictly for research purposes in laboratory settings.

Properties

CAS No.

1800044-78-3

Molecular Formula

C21H20BrClN2O2

Molecular Weight

447.8 g/mol

IUPAC Name

N-[(Z)-1-(3-bromophenyl)-1-chloro-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H20BrClN2O2/c22-17-11-7-10-16(14-17)18(23)19(21(27)25-12-5-2-6-13-25)24-20(26)15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,24,26)/b19-18-

InChI Key

PVKDZOSYUNLWCQ-HNENSFHCSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(\C2=CC(=CC=C2)Br)/Cl)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC(=CC=C2)Br)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

(Z)-N-(1-(3-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, with the CAS number 1323140-63-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data tables and research findings.

The molecular formula of this compound is C22H23ClN2O2C_{22}H_{23}ClN_{2}O_{2} with a molecular weight of 382.88 g/mol. The structure features a bromophenyl group, a piperidine moiety, and a chloro-ketone functional group that may contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs. For instance, derivatives with halogen substitutions have shown significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli , indicating strong antibacterial potential .

CompoundMIC (mg/mL)Target Bacteria
(Z)-N-(1-(3-Bromophenyl)...0.0039S. aureus
Related piperidine derivatives0.025E. coli

Antifungal Activity

The compound has also been evaluated for antifungal activity. Similar piperidine derivatives demonstrated effectiveness against Candida albicans and other fungal pathogens, with MIC values ranging from 3.125 to 100 mg/mL . This suggests that the presence of the piperidine ring in conjunction with halogenated phenyl groups enhances antifungal efficacy.

CompoundMIC (mg/mL)Target Fungi
(Z)-N-(1-(3-Bromophenyl)...3.125C. albicans
Other piperidine derivatives100Various fungal strains

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound class. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of piperidine derivatives found that those with electron-withdrawing groups showed enhanced antibacterial activity compared to their non-substituted counterparts. The study reported that the introduction of bromine and chlorine atoms significantly increased the potency against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Mechanisms

Another investigation into the anticancer effects of similar benzamide derivatives revealed that these compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The study utilized various cancer cell lines, demonstrating that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-bromophenyl group in the target compound introduces steric bulk and enhanced electronegativity compared to 2-fluorophenyl or 2-methylphenyl analogs. Bromine’s larger atomic radius and polarizability may improve hydrophobic interactions or halogen bonding in biological systems .

Computational Predictions

  • Chemical Similarity : Structural similarity metrics (e.g., Tanimoto coefficients) may group these analogs, but functional diversity arises from substituent-specific interactions .
  • Virtual Screening : ChemGPS-NP models outperform traditional similarity-based approaches in identifying analogs with optimal bioactivity and permeability ().
  • Property Prediction : XGBoost models (RMSE: 9.091 K, R²: 0.928) could predict properties like solubility or critical temperatures for these compounds, though validation is required .

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